molecular formula C20H24NO4.I B1174296 CYCLANOLINE IODIDE CAS No. 17472-51-4

CYCLANOLINE IODIDE

货号: B1174296
CAS 编号: 17472-51-4
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cyclanoline iodide is a chemical compound with the molecular formula C20H24NO4I It is a derivative of cyclanoline, an isoquinoline alkaloid

准备方法

Synthetic Routes and Reaction Conditions: Cyclanoline iodide can be synthesized through the iodination of cyclanoline. The process typically involves the reaction of cyclanoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the iodide derivative.

Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale iodination reactors. The process involves the continuous addition of iodine and the oxidizing agent to a solution of cyclanoline, followed by purification steps such as crystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions: Cyclanoline iodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cyclanoline oxide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cyclanoline using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide group is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, cyanide ions, amine groups, polar aprotic solvents.

Major Products Formed:

    Oxidation: Cyclanoline oxide.

    Reduction: Cyclanoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Cyclanoline iodide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of cyclanoline iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, this compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Cyclanoline iodide can be compared with other similar compounds, such as:

    Cyclanoline Bromide: Similar in structure but contains a bromide group instead of an iodide group. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    Cyclanoline Chloride: Contains a chloride group instead of an iodide group. It is generally more reactive and less stable compared to this compound.

    Cyclanoline Fluoride: Contains a fluoride group, which significantly alters its chemical properties and reactivity compared to this compound.

Uniqueness: this compound is unique due to the presence of the iodide group, which imparts specific reactivity and biological activity. The iodide group can participate in unique chemical reactions and interactions, making this compound a valuable compound in various scientific research applications.

常见问题

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing cyclanoline iodide?

this compound synthesis typically involves quaternization of cyclanoline with methyl iodide under controlled alkaline conditions. Characterization requires a combination of ¹H/¹³C NMR (to confirm quaternary ammonium structure), mass spectrometry (for molecular ion validation), and elemental analysis (to verify iodide counterion stoichiometry). For purity assessment, HPLC with UV-Vis detection (λ = 210–280 nm) is recommended, using a C18 column and acetonitrile/water mobile phase .

Q. How should researchers design controlled experiments to evaluate this compound’s stability under varying pH conditions?

Stability studies should employ accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use pH-buffered solutions (pH 1–10) to simulate physiological and storage conditions. Monitor degradation via HPLC-MS to identify breakdown products and quantify remaining intact compound. Include positive controls (e.g., known labile analogs) and validate assays using ICH Q2(R1) guidelines .

Q. What are the best practices for conducting a literature review on this compound’s pharmacological mechanisms?

Prioritize systematic reviews and meta-analyses from databases like PubMed, SciFinder, and Web of Science. Use Boolean search terms: (this compound) AND (pharmacokinetics OR receptor binding OR toxicity). Filter for studies with in vitro/in vivo correlation (e.g., IC₅₀ values, dose-response curves) and cross-reference primary sources to avoid citation bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Contradictions often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. ATP luminescence). Design a cross-validation study using standardized protocols (e.g., CLSI guidelines) and include internal controls (e.g., reference inhibitors). Apply multivariate analysis to isolate confounding variables like solvent toxicity or batch-dependent compound degradation .

Q. What methodological strategies are recommended for elucidating this compound’s binding kinetics with atypical targets (e.g., non-canonical GPCRs)?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD, ΔH). For dynamic kinetics, employ stopped-flow fluorescence or radioligand displacement assays with tritiated analogs. Validate findings using mutagenesis studies (e.g., alanine scanning of receptor domains) and molecular dynamics simulations (AMBER/CHARMM force fields) .

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Core modifications : Synthesize analogs with substituents at the quaternary nitrogen or benzodioxole ring.
  • Assay panel : Test against primary (e.g., acetylcholinesterase) and off-target (e.g., hERG channel) endpoints.
  • Data analysis : Apply QSAR models (e.g., CoMFA, Random Forest) to correlate physicochemical properties (logP, polar surface area) with activity. Include dose-response redundancy (n ≥ 3 independent replicates) and validate predictive models with external test sets .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are critical for interpreting this compound’s dose-dependent effects in preclinical models?

Use nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous data (e.g., outliers in toxicity studies), apply robust regression or Mann-Whitney U tests . Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify biological significance .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Critical process parameters (CPPs) : Reaction temperature, stoichiometry of methyl iodide.
  • Process analytical technology (PAT) : In-line FTIR to monitor quaternization progress.
  • Multivariate analysis : PCA or PLS to correlate CPPs with purity/yield outcomes .

Q. Ethical & Methodological Considerations

Q. What ethical frameworks apply to in vivo studies of this compound’s neurotoxicity?

Adhere to ARRIVE 2.0 guidelines for experimental design transparency. Obtain approval from institutional animal care committees (IACUC) and include humane endpoints (e.g., weight loss >20%). For translational relevance, justify species selection (e.g., rodent vs. zebrafish) and sample size (power analysis with α = 0.05, β = 0.2) .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for preclinical trials?

Document critical quality attributes (CQAs) such as particle size distribution (via laser diffraction) and crystallinity (PXRD). Use design of experiments (DoE) to optimize reaction parameters (e.g., Taguchi methods). Archive batches in controlled environments (-20°C, desiccated) and share raw data via repositories like Zenodo .

属性

CAS 编号

17472-51-4

分子式

C20H24NO4.I

分子量

0

同义词

(7S-cis)-5,8,13,13a-Tetrahydro-2,9-dihydroxy-3,10-dimethoxy-7-methyl-6H-dibenzo[a,g]quinolizinium iodide

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。